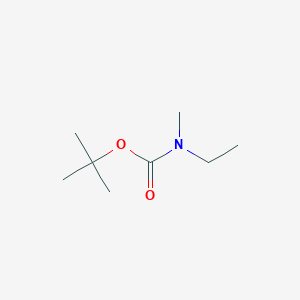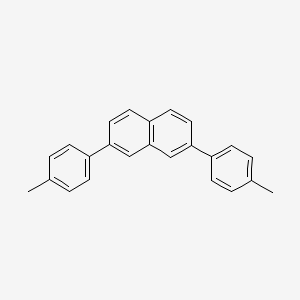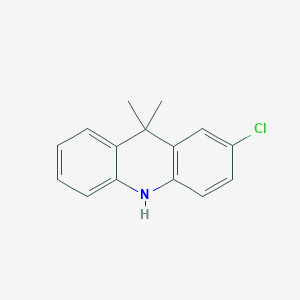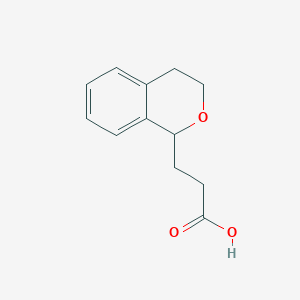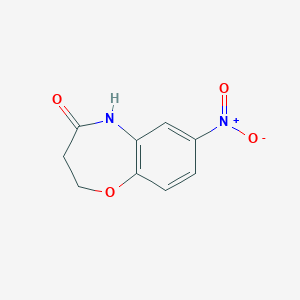
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of a hydroxyphenyl intermediate through a reaction between phenol and an appropriate alkylating agent under basic conditions.
Oxazole Ring Formation: The hydroxyphenyl intermediate is then subjected to cyclization with an appropriate reagent, such as an α-halo ketone, to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole derivative with ethyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring may also play a role in binding to specific proteins and altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoate: A closely related compound with similar chemical structure and properties.
3-(4-Hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoic acid: A carboxylic acid derivative with potential biological activity.
4-Hydroxyphenyl-5-methyloxazole: A simpler oxazole derivative with similar chemical reactivity.
Uniqueness
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate is unique due to its combination of a hydroxyphenyl group and a methyloxazole ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(18)8-13(15-16-9-10(2)20-15)11-4-6-12(17)7-5-11/h4-7,9,13,17H,3,8H2,1-2H3 |
Clave InChI |
KSAZVTZGWZEQSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NC=C(O2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8576419.png)
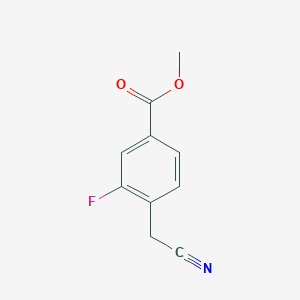

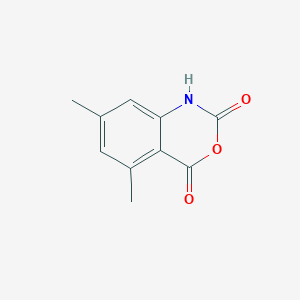
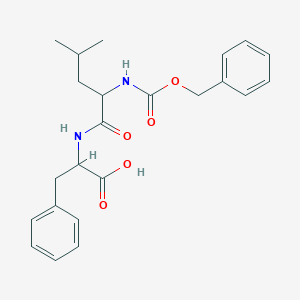

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8576455.png)
![(1S,4S)-2-Methanesulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8576463.png)
